1-benzyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-benzyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C22H15FN2O4 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.10158513 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of related pyrimidine derivatives has been explored for their potential as cytotoxic and anti-tumor agents, highlighting the utility of fluoro-benzosuberone in generating compounds with in vitro antitumor activity against human tumor cell lines, including breast, colon, and prostate cancers (W.A.Gad & D.O.Nassar, 2014). This research underscores the potential of fluoro-substituted pyrimidines in the development of new therapeutic agents.
Polyimide Materials
The compound's structural motif is relevant to the synthesis of fluorinated polyimides, which have applications in creating materials with low water absorption rates, low dielectric constants, and high thermal stability. These materials are valuable for their potential use in electronics and aerospace for their insulating properties and resistance to extreme conditions (M. Madhra et al., 2002).
Antitumoral Evaluation
Further investigations into pyrimidine derivatives have demonstrated significant cytostatic activities against tumor cell lines, suggesting that modifications to the pyrimidine nucleus, such as the introduction of fluorophenylalkyl and fluorophenylalkenyl side chains, could enhance their antitumoral efficacy (Svjetlana Krištafor et al., 2009). This area of research opens up avenues for the development of new cancer treatments.
Organosoluble Aromatic Polyimides
The relevance of fluorinated compounds extends to the synthesis of organosoluble ditrifluoromethylated aromatic polyimides, which are characterized by their high thermal stability and mechanical strength. These materials are significant for their potential applications in the fields of electronics and materials science, offering robust alternatives for various industrial applications (Baijun Liu et al., 2005).
Microbial Activity Exploration
Furyl-based cyanoiminopyrimidines have been synthesized and evaluated for their antimicrobial potential, demonstrating that structural modifications can impart significant bacterial and fungal inhibitory properties. This research suggests potential applications in developing new antimicrobial agents (C. Vignesh & N. Ingarsal, 2021).
Properties
IUPAC Name |
(5E)-1-benzyl-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O4/c23-16-8-6-15(7-9-16)19-11-10-17(29-19)12-18-20(26)24-22(28)25(21(18)27)13-14-4-2-1-3-5-14/h1-12H,13H2,(H,24,26,28)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQHQRIIWKBGSS-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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